N-(3,4-DIMETHOXYPHENETHYL)-N'-(2-METHOXY-5-METHYLPHENYL)UREA
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Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA involves its interaction with specific molecular targets. The methoxy and methyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHOXYPHENYL)UREA: Lacks the methyl group on the aromatic ring.
N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHYLPHENYL)UREA: Lacks the methoxy group on the aromatic ring.
N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-HYDROXY-5-METHYLPHENYL)UREA: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both methoxy and methyl groups in N-(3,4-DIMETHOXYPHENETHYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and may contribute to its distinct applications and effects.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-5-7-16(23-2)15(11-13)21-19(22)20-10-9-14-6-8-17(24-3)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQOYOFJRRWAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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